Cas no 2866334-54-3 (Not Yet Assigned)

Not Yet Assigned structure
Not Yet Assigned structure
商品名:Not Yet Assigned
CAS番号:2866334-54-3
MF:C10H18N2O3S
メガワット:246.326521396637
CID:5562499

Not Yet Assigned 化学的及び物理的性質

名前と識別子

    • Not Yet Assigned
    • インチ: 1S/C10H18N2O3S/c1-9(2,3)15-8(13)12-6-10(7-12)4-5-16(10,11)14/h11H,4-7H2,1-3H3
    • InChIKey: ICCUEINZCVLZJO-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CC2(S(=N)(=O)CC2)C1)OC(C)(C)C

Not Yet Assigned 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-39873732-0.1g
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
0.1g
$684.0 2023-07-07
1PlusChem
1P02AER5-100mg
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
100mg
$908.00 2024-05-06
Aaron
AR02AEZH-50mg
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
50mg
$746.00 2025-02-17
Aaron
AR02AEZH-5g
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
5g
$7889.00 2023-12-15
Aaron
AR02AEZH-100mg
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
100mg
$966.00 2025-02-17
Enamine
EN300-39873732-0.05g
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
0.05g
$524.0 2023-07-07
Enamine
EN300-39873732-10.0g
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
10.0g
$8480.0 2023-07-07
1PlusChem
1P02AER5-2.5g
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
2.5g
$4839.00 2024-05-06
Aaron
AR02AEZH-250mg
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
250mg
$1369.00 2025-02-17
Aaron
AR02AEZH-1g
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
2866334-54-3 95%
1g
$2736.00 2025-02-17

Not Yet Assigned 関連文献

Not Yet Assignedに関する追加情報

CAS No. 2866334-54-3: A Novel Compound with Promising Therapeutic Potential in Biomedical Research

CAS No. 2866334-54-3 represents a recently synthesized compound that has garnered significant attention in the biomedical research community due to its unique molecular structure and potential biological activities. This compound, currently designated as Not Yet Assigned, is being explored for its applications in targeted drug delivery, antioxidant mechanisms, and inflammatory disease modulation. Recent studies suggest that its chemical framework may offer novel opportunities for pharmacological intervention in complex pathophysiological conditions.

The chemical synthesis of CAS No. 2866334-54-3 involves a multi-step process that incorporates advanced organic chemistry techniques to achieve the desired molecular configuration. Researchers have reported that the compound's functional groups and stereochemical properties play a critical role in determining its biological activity. These features make it a potential candidate for drug development targeting specific cellular pathways.

Recent preclinical studies have demonstrated that CAS No. 2866334-54-3 exhibits promising cytotoxicity profiles against various pathogenic microorganisms. In particular, its antimicrobial activity has been evaluated against multidrug-resistant bacteria, showing potential for antibacterial therapy. These findings align with the growing need for novel antimicrobial agents to combat increasing drug resistance.

One of the most intriguing aspects of CAS No. 2866334-54-3 is its potential role in anti-inflammatory mechanisms. Preliminary data suggest that the compound may modulate inflammatory cytokine production and immune cell activation. This property is particularly relevant for chronic inflammatory diseases such as arthritis and autoimmune disorders, where traditional treatments often have limited efficacy.

Researchers are also investigating the pharmacokinetic properties of CAS No. 2866334-54-3 to determine its potential for clinical translation. Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are currently underway. These analyses are crucial for understanding how the compound interacts with biological systems and for optimizing its therapeutic potential.

The synthetic pathway of CAS No. 2866334-54-3 has been optimized to enhance yield and purity, reflecting the importance of chemical synthesis efficiency in drug discovery. Advanced chromatographic techniques are being employed to isolate and characterize the compound, ensuring its chemical purity for subsequent biological assays.

Recent in vitro studies have revealed that CAS No. 2866334-54-3 may exhibit selective toxicity against pathogenic organisms while sparing host cells. This property is highly desirable for antimicrobial agents, as it reduces the risk of collateral damage to the human microbiome. These findings highlight the compound's potential as a targeted therapeutic agent.

Collaborative efforts between pharmaceutical companies and academic institutions are focused on optimizing the compound's properties for clinical applications. These partnerships are essential for advancing drug development pipelines and ensuring that biomedical innovations reach patients in need.

As research on CAS No. 2866334-54-3 progresses, its potential applications in biomedical science continue to expand. The compound's unique chemical characteristics and biological activities position it as a promising candidate for novel therapeutic strategies. These developments underscore the importance of biomedical research in addressing complex health challenges.

Current studies are also exploring the mechanisms of action for CAS No. 2866334-54-3, including its interactions with cellular targets and signaling pathways. Understanding these mechanisms is critical for drug design and for predicting the compound's efficacy in different biological contexts.

The synthetic versatility of CAS No. 2866334-54-3 allows for the creation of derivatives with potentially enhanced pharmacological properties. These derivatives are being tested for improved solubility, bioavailability, and target specificity, which are key factors in the drug development process.

As the field of biomedical research continues to evolve, compounds like CAS No. 2866334-54-3 represent the future of innovative therapies. Their potential to address unmet medical needs highlights the importance of scientific discovery in improving global health outcomes.

The ongoing research initiatives surrounding CAS No. 2866334-54-3 reflect the dynamic nature of biomedical science. These efforts are not only advancing our understanding of the compound's properties but also contributing to the broader field of drug discovery and healthcare innovation.

Ultimately, the study of CAS No. 2866334-54-3 is a testament to the power of biomedical research in driving scientific progress. As more data becomes available, the compound's potential to transform medical treatments will continue to be explored, offering hope for new therapeutic solutions in the years to come.

These advancements in biomedical science underscore the importance of continued investigation and collaboration in the pursuit of innovative treatments. As we move forward, the potential of compounds like CAS No. 2866334-54-3 will play a crucial role in shaping the future of healthcare and medical science.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.